molecular formula C17H15NO3S B13984254 Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate

Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate

Cat. No.: B13984254
M. Wt: 313.4 g/mol
InChI Key: RJFORQBOXMWNGJ-UHFFFAOYSA-N
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Description

Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate (CAS 1227629-19-7) is a benzothiazole derivative with a molecular formula of C₁₇H₁₅NO₃S and a molecular weight of 313.37 g/mol . It is characterized by a benzyloxymethyl substituent at position 2 and a methyl ester at position 5 of the benzothiazole ring.

Properties

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

methyl 2-(phenylmethoxymethyl)-1,3-benzothiazole-5-carboxylate

InChI

InChI=1S/C17H15NO3S/c1-20-17(19)13-7-8-15-14(9-13)18-16(22-15)11-21-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3

InChI Key

RJFORQBOXMWNGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC(=N2)COCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically follows these key stages:

This approach is consistent with the synthetic routes for hydroxy-substituted benzothiazole carboxylates, where alkylation of hydroxy groups with benzyl halides in the presence of bases like potassium carbonate is a common method.

Specific Preparation Method

A representative synthetic procedure is as follows:

  • Starting Material Preparation : Methyl 3-hydroxy-4-nitrobenzoate is prepared by esterification of the corresponding hydroxy-nitrobenzoic acid with methanol and sulfuric acid as a catalyst, followed by neutralization and extraction.

  • Alkylation Step : The hydroxy group on the methyl 3-hydroxy-4-nitrobenzoate is alkylated with benzyloxy methyl halide (e.g., benzyloxy methyl bromide or iodide) in the presence of potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is typically conducted at elevated temperatures (around 60 °C) overnight to ensure complete conversion.

  • Cyclization to Benzothiazole : The alkylated intermediate undergoes cyclization with sulfur-containing reagents (e.g., thiourea or elemental sulfur) under reflux conditions to form the benzothiazole ring system. This step may require acidic or basic catalysis depending on the substrate and reaction conditions.

  • Purification : The crude product is purified by extraction, washing, drying, and chromatographic techniques such as silica gel column chromatography or recrystallization from suitable solvents to yield pure methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Reaction Time Yield (%)
Esterification Methanol, conc. H2SO4 Methanol 65 °C Overnight Not specified
Alkylation Benzyloxy methyl halide, K2CO3 DMF or Acetonitrile 60 °C Overnight Moderate to high
Cyclization Thiourea or sulfur source Toluene or 1,4-dioxane Reflux 1.5 to 3 hours Moderate to good
Purification Extraction, chromatography Various Ambient - High purity

Yields vary depending on the precise conditions and scale, but reported yields for similar benzothiazole carboxylate syntheses range from moderate to high (40-90%).

Analytical and Research Findings

  • The alkylation step is critical for introducing the benzyloxy methyl substituent, which enhances solubility and reactivity of the molecule.
  • Solvent choice affects the efficiency of alkylation; polar aprotic solvents like DMF and acetonitrile are preferred for their ability to dissolve both organic and inorganic reagents and promote nucleophilic substitution reactions.
  • Cyclization reactions to form the benzothiazole ring are typically conducted under reflux with thiourea, which acts as both sulfur and nitrogen source, facilitating ring closure.
  • Purification by chromatography ensures removal of side products and unreacted starting materials, yielding analytically pure compounds suitable for biological testing.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted benzothiazoles.

Scientific Research Applications

Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical differences between the target compound and its analogues:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Core Heterocycle Notable Features
Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate (1227629-19-7) C₁₇H₁₅NO₃S 313.37 - 2-(Benzyloxymethyl)
- 5-Methyl ester
Benzothiazole Bulky substituent enhances lipophilicity; ester group for reactivity.
Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate (1909348-03-3) C₉H₁₂N₂O₂S 212.27 - 2-Amino
- 5-Methyl ester
- Partially hydrogenated ring
Tetrahydrobenzothiazole Reduced aromaticity; amino group enables hydrogen bonding.
Ethyl 2-amino-1,3-benzothiazole-5-carboxylate (103040-92-2) C₁₀H₁₀N₂O₂S 222.27 - 2-Amino
- 5-Ethyl ester
Benzothiazole Ethyl ester increases lipophilicity vs. methyl; amino group for nucleophilic reactions.
Methyl 1,2,3-benzothiadiazole-5-carboxylate (N/A) C₈H₆N₂O₂S 194.21 - 5-Methyl ester Benzothiadiazole Thiadiazole core (two N atoms) alters electronic properties; smaller size improves solubility.
Methyl 5-amino-1-benzothiophene-2-carboxylate (20532-28-9) C₁₀H₉NO₂S 207.25 - 5-Amino
- 2-Methyl ester
Benzothiophene Thiophene core (one S) vs. benzothiazole; amino group enhances polarity.

Functional Group Impact on Properties

  • Amino Group (Compounds ): Enhances hydrogen-bonding capacity and reactivity (e.g., participation in amide coupling or Schiff base formation). Amino-substituted benzothiazoles are common in kinase inhibitor design .
  • Ester Variations (Methyl vs. Ethyl): Methyl esters (target compound, ) hydrolyze faster than ethyl esters (), influencing metabolic stability .
  • Benzothiophene (): The thiophene ring lacks the nitrogen present in benzothiazoles, altering electronic distribution and binding selectivity .

Biological Activity

Methyl 2-[(benzyloxy)methyl]-1,3-benzothiazole-5-carboxylate is an organic compound belonging to the benzothiazole family, known for its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications based on existing research.

  • Molecular Formula : C17H15NO3S
  • Molecular Weight : 313.37 g/mol
  • IUPAC Name : methyl 2-(phenylmethoxymethyl)-1,3-benzothiazole-5-carboxylate

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 2-Aminobenzothiazole with Benzyl Chloroformate : This step occurs in the presence of a base such as triethylamine.
  • Treatment with Methyl Chloroformate : The intermediate product is further treated to yield the final compound.

This synthetic route is crucial for producing the compound with high purity and yield, which is essential for biological testing and applications.

Biological Activity

This compound exhibits various pharmacological effects:

  • Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antibacterial properties. The compound has demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
  • Anticancer Potential : Research indicates that benzothiazole compounds can inhibit cancer cell proliferation. Specific studies highlight that modifications in the benzothiazole structure can enhance cytotoxicity against cancer cell lines.
  • Mechanism of Action : The biological activity is attributed to the compound's ability to interact with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. This interaction can lead to altered enzyme activity or signal transduction processes .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameMolecular FormulaKey Features
Methyl 2-methyl-1,3-benzothiazole-5-carboxylateC12H11NO2SLacks benzyloxy group; simpler structure
BenzothiazoleC7H5NSBasic structure; no carboxylate functionality
2-(Benzyloxy)-1,3-benzothiazoleC15H13NOSSimilar benzyloxy substitution; lacks ester group

The presence of both benzyloxy and carboxylate functionalities in this compound enhances its reactivity and potential biological activity compared to simpler analogs.

Case Studies

Recent studies have investigated the compound's efficacy in various biological contexts:

  • Antibacterial Studies : In vitro evaluations revealed that this compound exhibited potent antibacterial activity comparable to established antibiotics like ciprofloxacin .
  • Anticancer Research : A study focusing on its anticancer properties demonstrated that the compound induced apoptosis in cancer cell lines through caspase activation pathways, suggesting its potential as a therapeutic agent in oncology.

Q & A

Q. What protocols ensure safe handling and storage given its toxicity profile?

  • Methodological Answer : Classified as acutely toxic (Category 4 for oral/dermal/inhalation), it requires storage in airtight containers at 4°C, away from light. Use fume hoods for synthesis and PPE (gloves, lab coat) during handling. Emergency protocols include rinsing exposed skin with water and seeking medical attention .

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